
(2S,5S)-2,5-Dimethyloxan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-2,5-Dimethyloxan-4-one is an organic compound belonging to the class of oxanones It is characterized by its unique stereochemistry, with two chiral centers at positions 2 and 5, both in the S-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethyloxan-4-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis starting from commercially available chiral precursors. The reaction conditions often involve the use of specific solvents, temperatures, and catalysts to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S)-2,5-Dimethyloxan-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxanone derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles under basic or acidic conditions facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanone derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2S,5S)-2,5-Dimethyloxan-4-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S,5S)-2,5-Dimethyloxan-4-one involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding sites with high specificity. This interaction can modulate biological pathways and exert desired effects, such as inhibition or activation of enzymes.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5R)-2,5-Dimethyloxan-4-one: The enantiomer of (2S,5S)-2,5-Dimethyloxan-4-one with opposite stereochemistry.
(2S,5R)-2,5-Dimethyloxan-4-one: A diastereomer with different stereochemistry at one of the chiral centers.
(2R,5S)-2,5-Dimethyloxan-4-one: Another diastereomer with different stereochemistry at one of the chiral centers.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantiomeric purity and ability to interact with chiral environments make it valuable in various applications, particularly in asymmetric synthesis and chiral drug development.
Propiedades
Número CAS |
64268-05-9 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(2S,5S)-2,5-dimethyloxan-4-one |
InChI |
InChI=1S/C7H12O2/c1-5-4-9-6(2)3-7(5)8/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Clave InChI |
YKOPQTIXXGNDEX-WDSKDSINSA-N |
SMILES isomérico |
C[C@H]1CC(=O)[C@H](CO1)C |
SMILES canónico |
CC1CC(=O)C(CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


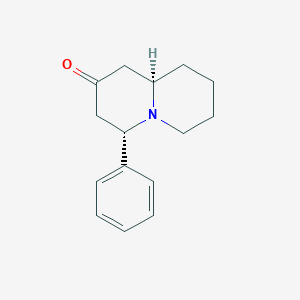

![Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane](/img/structure/B14494525.png)
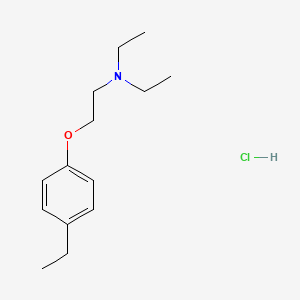

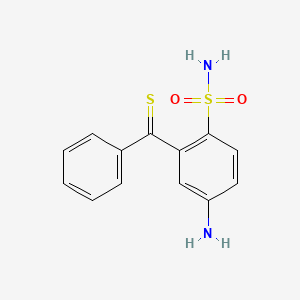

![{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14494544.png)
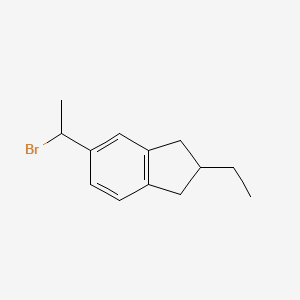
![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)
![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)
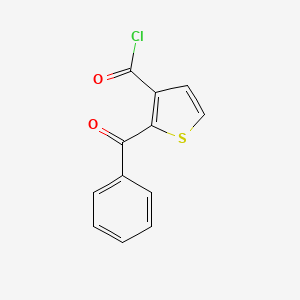
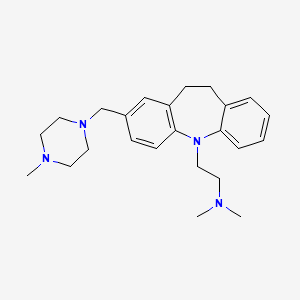
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)
